1,3,5-Triazine-2,4,6-triamine oxalate
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Overview
Description
1,3,5-Triazine-2,4,6-triamine oxalate is a chemical compound that combines 1,3,5-triazine-2,4,6-triamine, commonly known as melamine, with oxalic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. Melamine is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through the trimerization of cyanamide or dicyandiamide . The reaction involves heating cyanamide in the presence of a catalyst to form melamine. The oxalate salt is then formed by reacting melamine with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of 1,3,5-triazine-2,4,6-triamine involves the high-pressure reaction of urea, which decomposes to form cyanamide. The cyanamide then trimerizes to form melamine. The oxalate salt is produced by mixing melamine with oxalic acid in a suitable solvent and allowing the reaction to proceed to completion .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring.
Substitution: Substitution reactions can occur at the nitrogen atoms of the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted triazines, which have applications in different fields such as agriculture and pharmaceuticals .
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine oxalate has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazine derivatives.
Biology: Investigated for its potential use in biological assays and as a component in biochemical research.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine oxalate involves its interaction with various molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): The parent compound, known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Another derivative of triazine, used in the production of disinfectants and herbicides.
Cyanuric Chloride: A triazine derivative used as a starting material for the synthesis of various herbicides.
Uniqueness
1,3,5-Triazine-2,4,6-triamine oxalate is unique due to its combination of melamine and oxalic acid, which imparts specific properties that are useful in various applications. The oxalate salt form enhances its solubility and reactivity, making it suitable for different industrial and research purposes .
Properties
CAS No. |
67797-68-6 |
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Molecular Formula |
C5H8N6O4 |
Molecular Weight |
216.16 g/mol |
IUPAC Name |
oxalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C2H2O4/c4-1-7-2(5)9-3(6)8-1;3-1(4)2(5)6/h(H6,4,5,6,7,8,9);(H,3,4)(H,5,6) |
InChI Key |
OWUDFCCCSKRXAN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.C(=O)(C(=O)O)O |
Related CAS |
67797-68-6 70285-36-8 |
Origin of Product |
United States |
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